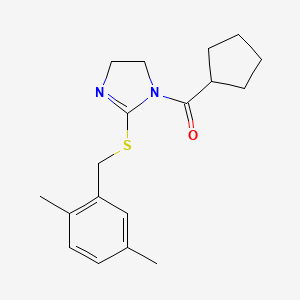

cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

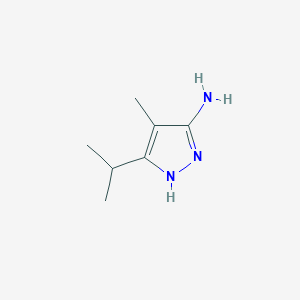

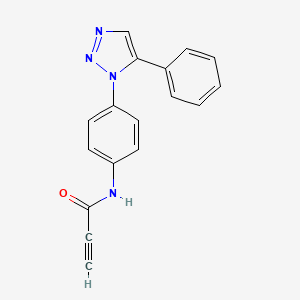

The compound contains several functional groups and structural features. It has a cyclopentyl group, which is a cycloalkane ring with five carbon atoms . It also contains a 4,5-dihydro-1H-imidazole ring, which is a type of imidazole, a heterocyclic aromatic organic compound . Additionally, it has a thioether group (R-S-R’) and a benzyl group (C6H5CH2).

Molecular Structure Analysis

The cyclopentyl group and the 4,5-dihydro-1H-imidazole ring are likely to contribute significantly to the 3D structure of the molecule. Cycloalkanes like cyclopentane often exist in “puckered” conformations . The imidazole ring is aromatic and planar .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity This compound belongs to a broader class of chemicals that involve significant synthetic interest due to their structural complexity and potential for further chemical modifications. Research has demonstrated the synthesis and reactivity of similar structures, focusing on the development of new synthetic methods and the exploration of their chemical behavior.

Chemical Synthesis and Cyclization Reactions : Studies have shown that thioureas and thioamides can add to certain positions of related compounds, often followed by cyclization to give γ-lactams. This type of reaction has been utilized to create a wide range of chemical structures, including thiazinone derivatives, fused pyrimidones, and cyclic compounds with exocyclic unsaturated ester groups, showcasing the versatile synthetic applications of these compounds (Acheson & Wallis, 1982).

Synthesis of Naphthoquinone Derivatives : Another study focused on the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring fused to 1H-naphth[2,3-d]imidazole-4,9-dione, indicating the compound's role in facilitating complex molecular architectures (Nakamori, Saito, & Kasai, 1988).

Facile Synthesis of Derivatives : Research into the facile synthesis of bis derivatives incorporating thieno-[2,3-b]thiophene moieties highlights the compound's utility in generating molecules with potential biological and pharmacological activities (Mabkhot, Kheder, & Al-Majid, 2010).

Biological and Pharmacological Applications While the direct applications of "cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" in biological systems are not explicitly mentioned, related compounds have been investigated for their biological activities.

Antibacterial and Antioxidant Activities : Compounds with structures related to the mentioned chemical have been synthesized and evaluated for their antibacterial and antioxidant activities. This research signifies the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Lynda, 2021).

Catalytic and Synthesis Applications : The study of the reactivity of thiophene and its derivatives with N-heterocyclic carbene iridium complexes underlines the compound's importance in catalytic processes and its role in the synthesis of industrially relevant materials (Rubio-Pérez et al., 2016).

Eigenschaften

IUPAC Name |

cyclopentyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-13-7-8-14(2)16(11-13)12-22-18-19-9-10-20(18)17(21)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGODPLGUQGYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)